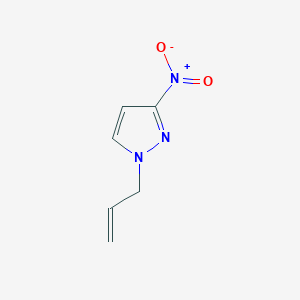![molecular formula C10H9F2N3 B3093129 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1240569-82-7](/img/structure/B3093129.png)
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine
Descripción general
Descripción
“1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a 3,4-difluorophenyl group and an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a 1,3-ketoester with hydrazine. The 3,4-difluorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 3,4-difluorophenyl group, and the amine group. The presence of the fluorine atoms could introduce some interesting electronic properties, as fluorine is highly electronegative .Chemical Reactions Analysis
As for the chemical reactions, the amine group is a common site for reactions, as it can act as a nucleophile or a base. The pyrazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atoms and the amine group could influence properties like polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Pyrazole derivatives, including "1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine," have been synthesized and characterized for their potential applications in various scientific fields. Studies have detailed the synthesis processes, characterization, and crystal studies of these compounds, revealing their structural and chemical properties. For instance, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields a variety of pyrazole-related compounds, whose structures have been confirmed through techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography. These studies provide foundational knowledge for further application-specific research (Titi et al., 2020).
Biological Activities
Research has also explored the biological activities of pyrazole derivatives, uncovering their antitumor, antifungal, and antibacterial properties. The identification of specific pharmacophore sites within these compounds allows for the targeted investigation of their therapeutic potential. Theoretical calculations on their physical and chemical properties have been performed, correlating these characteristics with their observed biological activities, particularly against breast cancer and microbial infections (Titi et al., 2020).
Organic Synthesis
In the realm of organic synthesis, pyrazole derivatives serve as key intermediates and catalysts for the creation of complex molecular architectures. Their reactivity and structural versatility enable the synthesis of densely functionalized molecules, which are valuable in medicinal chemistry and material science. For example, L-proline-catalyzed reactions involving pyrazole derivatives have led to the efficient synthesis of novel compounds, showcasing the utility of these derivatives in facilitating diverse chemical transformations (Gunasekaran et al., 2013).
Material Science Applications
Pyrazole derivatives also find applications in material science, particularly in the development of fluorescent sensors and nanomaterials. Novel fluorescent dyes based on the pyrazoloquinoline skeleton have been synthesized, acting as sensors for the detection of inorganic cations. These compounds' sensing mechanisms, involving electron transfer processes, highlight their potential in analytical and diagnostic applications (Mac et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various proteins and enzymes in the body .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Propiedades
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c11-8-2-1-7(5-9(8)12)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPOTJORKQSIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine hydrochloride](/img/structure/B3093067.png)

amine hydrochloride](/img/structure/B3093074.png)
![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093082.png)
![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B3093087.png)
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B3093096.png)
amine hydrochloride](/img/structure/B3093104.png)




![1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine](/img/structure/B3093163.png)
